3-Methyl-4-nitrobenzoic acid

Description

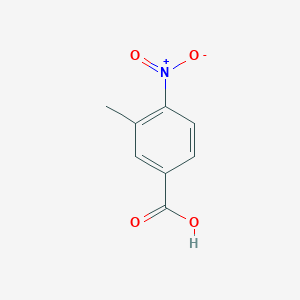

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTTUTIFWDAMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 3-METHYL-4-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025641 | |

| Record name | 3-Methyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methyl-4-nitrobenzoic acid appears as needles or off white powder. (NTP, 1992) | |

| Record name | 3-METHYL-4-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 3-METHYL-4-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3113-71-1 | |

| Record name | 3-METHYL-4-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3113-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003113711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-4-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP258JXH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

421 to 424 °F (NTP, 1992) | |

| Record name | 3-METHYL-4-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-Methyl-4-nitrobenzoic Acid

Introduction

3-Methyl-4-nitrobenzoic acid (MNBA) is an aromatic carboxylic acid of significant interest in various fields of chemical research and industrial synthesis.[1][2] Characterized by a benzoic acid backbone substituted with both a methyl and a nitro group, its unique molecular architecture imparts a reactivity that makes it a valuable intermediate.[1][2] It is a crucial building block in the production of pharmaceuticals, most notably the antihypertensive drug Telmisartan, as well as in the synthesis of dyes, agrochemicals, and specialized polymers.[3][4][5] This document provides an in-depth overview of the chemical and physical properties of this compound, its synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound typically appears as a crystalline solid, ranging in color from off-white or pale yellow to light brown.[1][2][6][7] It is classified as a nitrated carboxylic acid, a structural feature that governs much of its chemical behavior.[6]

Table 1: Chemical Identifiers and General Data

| Property | Value | Citations |

|---|---|---|

| IUPAC Name | This compound | [6] |

| Synonyms | 4-Nitro-m-toluic acid, Benzoic acid, 3-methyl-4-nitro- | |

| CAS Number | 3113-71-1 | [1][3][6] |

| Molecular Formula | C₈H₇NO₄ | [1][3][6] |

| Molecular Weight | 181.15 g/mol |[1][3][6] |

Table 2: Physicochemical Properties | Property | Value | Citations | | :--- | :--- | :--- | | Appearance | Needles or off-white/yellowish powder |[1][3] | | Melting Point | 214 - 221 °C |[1][3][8] | | Boiling Point | ~314 - 356 °C (estimates vary) |[3][9][10] | | Solubility | Insoluble to sparingly soluble in water (<1 mg/mL).[2][3] Soluble in alkaline aqueous solutions and polar organic solvents like ethanol (B145695) and methanol.[2][7] | | pKa | 3.49 (Predicted) |[11] | | Density | ~1.38 - 1.43 g/cm³ (estimate) |[2] | | Flash Point | ~161 °C |[10] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Data from various techniques are available through chemical databases.

Table 3: Summary of Spectroscopic Data

| Technique | Description | Citations |

|---|---|---|

| ¹H NMR | Spectra available for structural elucidation. | [6] |

| ¹³C NMR | Spectra available for confirming the carbon skeleton. | [12] |

| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern. | [6] |

| Infrared (IR) | FTIR spectra (KBr wafer, ATR) show characteristic peaks for the carboxylic acid (O-H, C=O) and nitro (N-O) functional groups. | [13] |

| UV-Vis | Spectra are available for analysis. | [6] |

| Raman | FT-Raman spectra have been recorded. |[6] |

Reactivity and Stability

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the nitro group.

-

Acidity : As a carboxylic acid, it readily donates a proton in the presence of a base.[3][6] This neutralization reaction with both organic and inorganic bases is exothermic and results in the formation of a salt and water.[3][6][11] While the acid itself has low solubility in water, it can be dissolved in aqueous base solutions due to the formation of its more soluble salt.[3][7]

-

Reactions with Metals : In aqueous solution or when molten, it can react with active metals to produce hydrogen gas and a metal salt.[3][6]

-

Stability : The compound is stable under standard storage conditions.[9] It should be stored in a dry, well-ventilated place with the container tightly sealed.[9][11] It is considered probably combustible.[3][6]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported, with yields ranging from 30% to 86%.[4][14] A prevalent industrial method involves the selective oxidation of a methyl group on a substituted toluene (B28343) precursor.

A. Synthesis via Oxidation of 2,4-Dimethylnitrobenzene

This method involves the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene.

-

Protocol :

-

Reaction Setup : In a suitable reactor, 2,4-dimethylnitrobenzene is dissolved in acetic acid.[15]

-

Catalyst Addition : Cobalt acetate (B1210297) is added as the primary catalyst, and sodium bromide may be added as a co-catalyst to improve the yield.[3][15]

-

Oxidation : The reaction mixture is heated (e.g., to 100-135°C) and pressurized (e.g., 0.8-1.2 MPa) while molecular oxygen (or air) is bubbled through it.[4][16] The reaction is typically stirred for several hours.[4]

-

Work-up : After the reaction is complete, the mixture is cooled to room temperature.[4][15]

-

Isolation : The crude product is isolated by filtration.[4]

-

Purification : The crude solid can be purified by first neutralizing it with a sodium carbonate or sodium bicarbonate solution to form the sodium salt, which is more soluble in water.[4][15] The aqueous solution is then extracted with an organic solvent (e.g., xylene) to remove unreacted starting material.[4] Finally, the aqueous solution is acidified to precipitate the purified this compound, which is then filtered, washed with water, and dried.[4]

-

Caption: Synthesis workflow for this compound.

B. Synthesis via Nitration of 3-Methylbenzoic Acid

This classic electrophilic aromatic substitution involves the nitration of m-toluic acid.

-

Protocol :

-

Reaction Setup : 3-Methylbenzoic acid (m-toluic acid) is added to a flask.

-

Nitrating Agent : A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.

-

Reaction : The nitrating mixture is added slowly to the 3-methylbenzoic acid while maintaining a low temperature to control the reaction and favor the desired regioselectivity.[7] The methyl group is ortho-, para-directing, and the carboxylic acid is meta-directing, leading to nitration at the position para to the methyl group and meta to the carboxyl group.[7]

-

Work-up and Isolation : After the reaction is complete, the mixture is poured over ice water to precipitate the crude product. The solid is then collected by filtration, washed thoroughly with cold water to remove residual acids, and dried.

-

Purification : Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be used to purify the final product.

-

Applications in Research and Development

This compound is a versatile intermediate primarily used as a precursor for more complex molecules.[1] Its functional groups allow for diverse chemical modifications, making it a valuable starting material.[5]

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of the angiotensin II receptor antagonist Telmisartan.[3][4] It is also used in the creation of AIDS medications and influenza neuraminidase inhibitors.[3][4][11]

-

Dyes and Pigments : The compound serves as a building block in the manufacturing of various dyes.[1]

-

Emerging Research : Researchers are exploring its use in developing novel organic electronic materials and specialized catalysts.[5] Its structure is also being investigated for creating complex heterocyclic compounds that form the core of new therapeutic agents.[5]

Caption: Applications of this compound.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used.[8][17]

Table 4: GHS Hazard Information

| Hazard Code | Statement | Citations |

|---|---|---|

| H302 | Harmful if swallowed | [8] |

| H312 | Harmful in contact with skin | [8] |

| H315 | Causes skin irritation | [6][8] |

| H319 | Causes serious eye irritation | [6][8] |

| H332 | Harmful if inhaled | [8] |

| H335 | May cause respiratory irritation |[6][8] |

First Aid Measures:

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[8][18]

-

Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8][18]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8][18]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][18]

In case of accidental release, avoid dust formation and ensure adequate ventilation. Spilled material should be collected and placed in a suitable container for disposal in accordance with local regulations.[17][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound CAS#: 3113-71-1 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. This compound | CAS#:3113-71-1 | Chemsrc [chemsrc.com]

- 11. This compound | 3113-71-1 [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(3113-71-1) IR Spectrum [chemicalbook.com]

- 14. CN104447348A - Method for preparing this compound by oxidizing with nitric acid - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. echemi.com [echemi.com]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1): An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Methyl-4-nitrobenzoic acid, identified by the CAS number 3113-71-1, is an important organic compound characterized by a benzoic acid core substituted with a methyl and a nitro group.[1] This arrangement of functional groups makes it a valuable intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in research and drug development.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol [3][4][5][6][7] |

| Appearance | Needles or off-white to yellowish powder[3][4] |

| Melting Point | 216-218 °C[2][6][7][8][9] |

| Boiling Point | 356.0 ± 30.0 °C at 760 mmHg[8] |

| Density | ~1.4 g/cm³ |

| pKa | 3.49 ± 0.10 (Predicted)[7] |

| Solubility | Insoluble in water[3][9]; slightly soluble in alcohol[7]. Soluble in polar organic solvents. |

Spectroscopic Data

While specific spectra require experimental acquisition, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group. The integration and splitting patterns of the aromatic signals would confirm the substitution pattern of the benzene (B151609) ring.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carboxyl carbon, the carbon atoms attached to the nitro and methyl groups, and the remaining aromatic carbons provide key structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 181.15). Fragmentation patterns can provide further structural elucidation.

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound is the nitration of 3-methylbenzoic acid.

Experimental Protocol: Nitration of 3-Methylbenzoic Acid

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

3-Methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve 3-methylbenzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask while stirring. The temperature should be carefully controlled to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir for a specified time to ensure completion.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Caption: Synthesis of this compound.

Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the nitro group, and the substituted aromatic ring. The nitro and carboxylic acid groups are electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. Key reactions include:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (4-amino-3-methylbenzoic acid), which is a crucial precursor for the synthesis of many pharmaceutical compounds.[8]

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo esterification, conversion to an acid chloride, or formation of amides, allowing for a wide range of derivatives.

-

Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution reactions under certain conditions.

Applications in Drug Development

This compound is a key starting material and intermediate in the pharmaceutical industry.[2][4] Its most notable application is in the synthesis of the antihypertensive drug Telmisartan.[2]

Caption: Role as an intermediate in Telmisartan synthesis.

The transformation of this compound to 4-amino-3-methylbenzoic acid is a critical step, which then undergoes several subsequent reactions to build the complex structure of Telmisartan.[2] This highlights the importance of this compound as a building block in medicinal chemistry.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[10] It is also harmful if swallowed, in contact with skin, or if inhaled.[11] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. CAS 3113-71-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Anhui Jiangtai New Material Technology Co.,Ltd. [chemball.com]

- 3. This compound | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [webbook.nist.gov]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound | 3113-71-1 [chemicalbook.com]

- 8. This compound | CAS#:3113-71-1 | Chemsrc [chemsrc.com]

- 9. This compound CAS#: 3113-71-1 [m.chemicalbook.com]

- 10. 3-NITRO-4-METHYLBENZOIC ACID [chembk.com]

- 11. fishersci.com [fishersci.com]

3-Methyl-4-nitrobenzoic acid structure and synthesis

An In-depth Technical Guide to 3-Methyl-4-nitrobenzoic Acid: Structure and Synthesis

Introduction

This compound is a high-value fine chemical intermediate crucial in the synthesis of numerous important organic compounds.[1][2] Its applications are prominent in the pharmaceutical industry, where it serves as a key building block for antihypertensive drugs like telmisartan (B1682998) and certain medications for treating AIDS.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthesis methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a methyl group, a nitro group, and a carboxylic acid group.[4][5] The methyl and carboxyl groups are in a meta position relative to each other, while the nitro group is in the para position with respect to the methyl group.

Chemical Structure:

-

IUPAC Name: this compound[5]

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Needles or off-white powder | --INVALID-LINK--[5] |

| Molecular Weight | 181.15 g/mol | --INVALID-LINK--[6][7] |

| Melting Point | 221-223 °C | --INVALID-LINK--[5] |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-] | --INVALID-LINK--[5] |

| InChI Key | XDTTUTIFWDAMIX-UHFFFAOYSA-N | --INVALID-LINK--[6][7] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two main routes: the oxidation of 2,4-dimethylnitrobenzene and the nitration of m-toluic acid. Various reagents and catalytic systems have been developed to optimize yield and selectivity.

The primary methods for its synthesis include:

-

Oxidation of 2,4-dimethylnitrobenzene: This involves the selective oxidation of the methyl group at the 4-position. Common oxidizing agents include potassium permanganate, potassium dichromate, and nitric acid.[1][2] Catalytic air oxidation using systems like cobalt acetate (B1210297) is also employed.[2][8]

-

Nitration of m-toluic acid: This electrophilic aromatic substitution reaction introduces a nitro group onto the m-toluic acid ring.[3][9]

-

Indirect Electrosynthesis: This method uses electrochemically generated chromium trioxide to oxidize 2,4-dimethylnitrobenzene, offering a greener alternative with recyclable reagents.[10]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various reported synthesis methods.

| Starting Material | Method/Reagents | Key Conditions | Yield (%) | Purity (%) | Reference |

| 2,4-Dimethylnitrobenzene | Dilute Nitric Acid (30-65%) | 100-135°C, 0.8-1.2 MPa, 4-10h | - | - | --INVALID-LINK--[2], [Vertex AI Search][1] |

| 2,4-Dimethylnitrobenzene | Air, Cobalt Acetate/Butanone | 85°C, 0.5 MPa | 58% (Conversion) | - | --INVALID-LINK--[3] |

| 2,4-Dimethylnitrobenzene | Potassium Permanganate, TBAB | 95°C, 1h | 41% | - | --INVALID-LINK--[11] |

| 2,4-Dimethylnitrobenzene | Chromium Trioxide (Indirect Electrosynthesis) | Staged Heating | 65-86% (Conversion) | - | --INVALID-LINK--[10] |

| 2,4-Dimethylnitrobenzene | Photochemical Oxidation (O₂, Hematoporphyrin) | 30°C, 5h | 79% (Calculated from mass) | 96.7% | --INVALID-LINK--[3] |

| m-Toluic Acid | Nitration (HNO₃) | - | - | - | --INVALID-LINK--[9] |

Note: Yields and conversion rates can vary significantly based on the specific reaction scale and purification methods used.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nitric Acid Oxidation of 2,4-Dimethylnitrobenzene

This protocol is based on a common industrial method involving direct oxidation with dilute nitric acid.[1][2]

Materials:

-

2,4-Dimethylnitrobenzene

-

Dilute Nitric Acid (30-65%)

-

10% Sodium Carbonate Solution

-

Xylene

-

Activated Carbon

-

40% Dilute Nitric Acid

Procedure:

-

Reaction Setup: Charge a high-pressure reaction kettle with 2,4-dimethylnitrobenzene and 30-65% dilute nitric acid. The typical molar ratio of 2,4-dimethylnitrobenzene to nitric acid is between 1:5.5 and 1:8.0.[1]

-

Oxidation: Seal the reactor and heat the mixture to a temperature of 100-135°C under stirring (e.g., 300 rpm). Maintain the internal pressure at 0.8-1.2 MPa for 4 to 10 hours to complete the oxidation.[1]

-

Neutralization and Filtration: Cool the reactor to room temperature. Filter the resulting mixture to separate the crude solid this compound from the liquid phase.[1]

-

Salt Formation: Prepare a 10% sodium carbonate solution and heat it to 40°C. Add the crude product to this solution to form the sodium salt of this compound, which dissolves.[1]

-

Extraction: Heat the sodium salt solution to 70°C. Add xylene and stir for 30 minutes to extract unreacted 2,4-dimethylnitrobenzene and other non-polar impurities. Allow the layers to separate and collect the aqueous layer.[1]

-

Decolorization: Add activated carbon (120-200 mesh) to the aqueous solution and stir at 70°C to decolorize it. Filter to remove the activated carbon.[1]

-

Acid Precipitation: Heat the decolorized solution to 65°C. Slowly add 40% dilute nitric acid until the pH of the solution reaches 2.0 ± 0.1. This will precipitate the purified this compound as a white or light-yellow solid.[1]

-

Isolation and Drying: Filter the mixture to collect the product. Wash the solid with water to remove any remaining acid and salts, then dry to a constant weight.[1]

Protocol 2: Synthesis via Nitration of m-Toluic Acid

This protocol describes the electrophilic nitration of m-toluic acid. While multiple isomers can be formed, reaction conditions can be optimized to favor the desired product.[9]

Materials:

-

m-Toluic Acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1.5 to 1:3 v/v ratio. This process is highly exothermic and must be performed in an ice bath to maintain a low temperature.

-

Dissolution of Starting Material: In a main reaction flask, dissolve m-toluic acid in concentrated sulfuric acid. Stir the mixture in an ice bath until the temperature is stable between 0 and 5°C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of m-toluic acid. The rate of addition should be carefully controlled to keep the reaction temperature below 10°C to prevent over-nitration and the formation of unwanted byproducts.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

-

Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with constant stirring. This will cause the nitrated product to precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Process Diagrams and Workflows

Synthesis Pathway: Oxidation of 2,4-Dimethylnitrobenzene

The following diagram illustrates the chemical transformation from the starting material to the final product via the nitric acid oxidation route.

Caption: Oxidation pathway of 2,4-Dimethylnitrobenzene.

General Experimental Workflow for Synthesis and Purification

This workflow provides a logical overview of the steps involved from reaction setup to final product characterization.

Caption: General laboratory workflow for synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. CN104447348A - Method for preparing this compound by oxidizing with nitric acid - Google Patents [patents.google.com]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CAS 3113-71-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN112441926A - Method for co-producing m-methylbenzoic acid nitride and m-phthalic acid - Google Patents [patents.google.com]

- 10. CN103319347B - Method for synthesizing this compound by using stepped heating method and indirect electrosynthesis method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

physical properties of 3-Methyl-4-nitrobenzoic acid

An In-depth Technical Guide to the Physical Properties of 3-Methyl-4-nitrobenzoic Acid

Introduction

This compound, with the CAS number 3113-71-1, is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its molecular structure, featuring a benzoic acid backbone substituted with both a methyl and a nitro group, imparts unique physical and chemical properties that are critical for its application in research and development.[3] This technical guide provides a comprehensive overview of the core , complete with experimental protocols for their determination and logical diagrams to illustrate key concepts and workflows.

Molecular and Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 4-Nitro-m-toluic acid, Benzoic acid, 3-methyl-4-nitro-[4]

-

Appearance: Appears as needles or an off-white to yellowish or light brown powder or crystalline solid.[3][4][5][6]

Quantitative Physical Properties

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 214-221 °C | [4] |

| 216-218 °C | [6][7][8] | |

| 421 to 424 °F (216 to 218 °C) | [5] | |

| Boiling Point | 314.24°C (rough estimate) | [6][7] |

| 356.0±30.0 °C at 760 mmHg | [8] | |

| Density | 1.3790 g/cm³ | [3] |

| 1.4283 (rough estimate) | [7] | |

| pKa | 3.49±0.10 (Predicted) | [9] |

| Water Solubility | < 1 mg/mL at 72 °F (22 °C) | [5] |

| <0.1 g/100 mL at 22 ºC | [1][10] |

Solubility Profile

This compound is a compound with limited solubility in water but shows improved solubility in polar organic solvents.[3][10] The presence of the polar carboxylic acid group allows for hydrogen bonding, contributing to its solubility in solvents like ethanol (B145695) and methanol.[3] Conversely, its aromatic ring structure leads to some non-polar character. As is common with many organic acids, its solubility is expected to increase with a rise in temperature.[3] The compound is generally insoluble in cold water but will dissolve in alkaline aqueous solutions due to the formation of a salt.[6][10]

Experimental Protocols

Detailed methodologies for determining the key are provided below.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[11] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[11]

Protocol: Capillary Method [12][13][14]

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[14]

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[12] Pack the sample tightly by tapping the tube or dropping it through a longer glass tube.[12][13]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[13]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (around 216°C).

-

Determination: Decrease the heating rate to 1-2°C per minute.[11]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[11]

Solubility Determination

Determining the solubility provides insight into the compound's behavior in various solvent systems, which is crucial for applications in drug formulation and reaction chemistry.

Protocol: Shake-Flask Method [15]

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow any undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the solid.

-

Analysis: Carefully withdraw a known volume of the clear, saturated solution.

-

Quantification: Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed as mass per unit volume (e.g., mg/mL).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, this value is critical for understanding its behavior in physiological and chemical systems.

Protocol: Potentiometric Titration [16][17]

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point).[17][18]

Visualizations

The following diagrams, created using the DOT language, illustrate the relationships between the and the workflows for their experimental determination.

Logical relationship of this compound's properties.

Experimental workflow for melting point determination.

Experimental workflow for solubility determination.

Workflow for pKa determination via potentiometric titration.

References

- 1. chembk.com [chembk.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 3113-71-1 [m.chemicalbook.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound | CAS#:3113-71-1 | Chemsrc [chemsrc.com]

- 9. This compound | 3113-71-1 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. westlab.com [westlab.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. quora.com [quora.com]

An In-depth Technical Guide to the Solubility of 3-Methyl-4-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methyl-4-nitrobenzoic acid in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and the development of pharmaceutical formulations. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows and chemical principles.

Core Topic: this compound

This compound (C₈H₇NO₄, CAS No: 3113-71-1) is a substituted aromatic carboxylic acid. Its molecular structure, featuring both a carboxylic acid group and a nitro group, imparts a polar character to the molecule, influencing its solubility in different media. Generally, it exhibits limited solubility in water but shows enhanced solubility in polar organic solvents, a characteristic that is temperature-dependent.[1]

Data Presentation: Quantitative Solubility of this compound

The following tables summarize the mole fraction solubility (x) of this compound in twelve different organic solvents at various temperatures, ranging from 283.15 K to 318.15 K. The data is sourced from a comprehensive study by Yufang Wu, et al., published in the Journal of Chemical & Thermodynamics.

Alcohols

| Temperature (K) | Methanol (x) | Ethanol (x) | n-Propanol (x) | Isopropanol (x) | n-Butanol (x) |

| 283.15 | 0.0153 | 0.0175 | 0.0183 | 0.0195 | 0.0188 |

| 288.15 | 0.0184 | 0.0208 | 0.0219 | 0.0235 | 0.0226 |

| 293.15 | 0.0221 | 0.0249 | 0.0262 | 0.0282 | 0.0271 |

| 298.15 | 0.0265 | 0.0298 | 0.0314 | 0.0338 | 0.0325 |

| 303.15 | 0.0318 | 0.0357 | 0.0376 | 0.0405 | 0.0389 |

| 308.15 | 0.0381 | 0.0428 | 0.0451 | 0.0485 | 0.0466 |

| 313.15 | 0.0457 | 0.0513 | 0.0540 | 0.0581 | 0.0558 |

| 318.15 | 0.0548 | 0.0615 | 0.0647 | 0.0696 | 0.0669 |

Other Organic Solvents

| Temperature (K) | Ethyl Acetate (x) | Toluene (x) | Acetone (x) | Acetonitrile (x) | 1,4-Dioxane (x) | N-Methyl-2-pyrrolidone (x) | N,N-Dimethylformamide (x) |

| 283.15 | 0.0232 | 0.0287 | 0.0543 | 0.0121 | 0.0689 | 0.1583 | 0.1865 |

| 288.15 | 0.0278 | 0.0344 | 0.0651 | 0.0145 | 0.0826 | 0.1898 | 0.2236 |

| 293.15 | 0.0333 | 0.0412 | 0.0780 | 0.0174 | 0.0990 | 0.2276 | 0.2681 |

| 298.15 | 0.0399 | 0.0494 | 0.0935 | 0.0208 | 0.1187 | 0.2729 | 0.3214 |

| 303.15 | 0.0478 | 0.0592 | 0.1121 | 0.0249 | 0.1423 | 0.3272 | 0.3853 |

| 308.15 | 0.0573 | 0.0709 | 0.1344 | 0.0298 | 0.1706 | 0.3923 | 0.4620 |

| 313.15 | 0.0687 | 0.0850 | 0.1611 | 0.0357 | 0.2045 | 0.4703 | 0.5539 |

| 318.15 | 0.0823 | 0.1019 | 0.1931 | 0.0428 | 0.2452 | 0.5638 | 0.6641 |

Experimental Protocols

The determination of the solubility of this compound is typically performed using an isothermal saturation method, often referred to as the shake-flask method, followed by gravimetric analysis of the saturated solution.

Isothermal Saturation Method

-

Preparation of the Solid-Liquid System: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, such as a jacketed glass vessel. The presence of excess solid ensures that equilibrium between the dissolved and undissolved solute is achieved.

-

Equilibration: The sealed container is placed in a thermostatically controlled water bath to maintain a constant temperature. The mixture is continuously agitated using a magnetic stirrer for a predetermined period to allow the system to reach solid-liquid equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and is typically determined experimentally by taking measurements at different time intervals until a constant concentration is observed.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to sediment. A sample of the supernatant (the clear, saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibrium temperature. The syringe is fitted with a filter (e.g., a 0.45 µm pore size) to remove any remaining solid particles.

Gravimetric Analysis

-

Sample Weighing: A known mass of the clear, filtered saturated solution is transferred to a pre-weighed container (e.g., a glass beaker).

-

Solvent Evaporation: The solvent is removed from the sample by evaporation. This can be achieved by placing the container in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Drying and Final Weighing: The container with the solid residue is dried to a constant weight in the vacuum oven.

-

Calculation of Solubility: The mass of the dissolved this compound and the mass of the solvent in the original sample are determined by subtraction. The mole fraction solubility (x) is then calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Relationship Between Solvent Polarity and Solubility

Caption: Factors Influencing the Solubility of this compound.

References

Spectroscopic Profile of 3-Methyl-4-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein includes detailed spectroscopic data, experimental protocols for obtaining such data, and a logical workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

¹H NMR Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.24 | d | 1H | Ar-H |

| 8.15 | dd | 1H | Ar-H |

| 7.85 | d | 1H | Ar-H |

| 2.61 | s | 3H | -CH₃ |

¹³C NMR Spectroscopic Data

Solvent: Polysol Reference: TMS

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O |

| 154.0 | Ar-C |

| 136.1 | Ar-C |

| 131.8 | Ar-C |

| 128.5 | Ar-C |

| 125.1 | Ar-C |

| 124.9 | Ar-C |

| 19.9 | -CH₃ |

Infrared (IR) Spectroscopic Data

Technique: KBr Disc

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2500 | O-H stretch (Carboxylic Acid) |

| 1705 | C=O stretch (Carboxylic Acid) |

| 1530 | N-O asymmetric stretch (Nitro group) |

| 1350 | N-O symmetric stretch (Nitro group) |

| 1300 | C-O stretch |

| 830 | C-H out-of-plane bend |

Mass Spectrometry Data

Technique: Electron Ionization (EI)

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular ion) |

| 164 | [M-OH]⁺ |

| 135 | [M-NO₂]⁺ |

| 119 | [M-COOH-OH]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: Utilize Electron Ionization (EI) as the method of ionization. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

An In-depth Technical Guide to the Molecular Weight of 3-Methyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular weight of 3-Methyl-4-nitrobenzoic acid, a crucial parameter for professionals in research and development. Accurate molecular weight is fundamental for stoichiometric calculations, preparation of solutions, and pharmacokinetic modeling.

Overview of this compound

This compound is an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and dyes.[1] Its chemical structure, incorporating a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, dictates its reactivity and physical properties.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, this is determined from its chemical formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Chemical Formula: C₈H₇NO₄[2][3][4]

The molecular weight is consistently reported as approximately 181.15 g/mol .[1][5][6]

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element in the molecule by its atomic weight and summing the results.

The standard atomic weights for the constituent elements are:

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u[7]

The following table summarizes the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 181.147 |

Note: The slight variation from the commonly cited value of 181.15 is due to rounding of standard atomic weights.

Experimental Protocol for Molecular Weight Verification

While the molecular weight is a calculated value, it can be experimentally confirmed using techniques such as mass spectrometry.

Methodology: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the calculated molecular weight. For this compound, a peak at an m/z value of approximately 181.15 would be expected.

Logical Relationship Diagram

The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3113-71-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3113-71-1 [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

The Discovery and Enduring Importance of 3-Methyl-4-nitrobenzoic Acid: A Technical Guide

An in-depth examination of the synthesis, properties, and applications of a pivotal chemical intermediate.

Introduction

3-Methyl-4-nitrobenzoic acid, a seemingly unassuming aromatic compound, holds a significant position in the landscape of organic chemistry and pharmaceutical development. While no single scientist is credited with its discovery, its preparation was first documented in the early 20th century, emerging from foundational studies into the nitration of substituted benzoic acids.[1] This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and key applications of this compound, with a particular focus on its crucial role as a building block in the synthesis of high-value compounds.

Physicochemical Properties

This compound is a pale yellow to off-white crystalline solid at room temperature.[1] Its molecular structure, featuring a carboxylic acid group, a methyl group, and a nitro group on a benzene (B151609) ring, imparts a unique combination of reactivity and physical characteristics. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| CAS Number | 3113-71-1 | [1] |

| Melting Point | 214-221 °C | [2] |

| Boiling Point | 295 °C | [3] |

| Density | 1.379 g/cm³ | [3] |

| Appearance | Needles or off-white powder | [1] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents like ethanol (B145695) and methanol. | [3] |

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [1] |

| IR Spectroscopy | Data available in the NIST Chemistry WebBook. | [4] |

| Mass Spectrometry | Electron ionization mass spectrum available in the NIST Chemistry WebBook. | [5] |

Historical Synthesis: Nitration of m-Toluic Acid

The earliest preparations of this compound involved the direct nitration of 3-methylbenzoic acid (m-toluic acid). This electrophilic aromatic substitution reaction leverages the directing effects of the substituents on the benzene ring. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The nitration occurs at the position para to the methyl group and meta to the carboxyl group.[1]

Experimental Protocol: Nitration of 3-Methylbenzoic Acid

The following is a representative, generalized protocol for the nitration of m-toluic acid. Caution: This reaction involves the use of strong acids and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a desired volume of concentrated nitric acid to a calculated volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Dissolution of Starting Material: In a separate flask, dissolve 3-methylbenzoic acid in a minimal amount of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methylbenzoic acid, ensuring the reaction temperature is maintained between 0 and 10 °C.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration. The reaction progress can be monitored by thin-layer chromatography. Once complete, the reaction mixture is carefully poured over crushed ice with vigorous stirring.

-

Isolation and Purification: The precipitated solid, crude this compound, is collected by vacuum filtration and washed with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

Modern Synthetic Approaches: Oxidation of 2,4-Dimethylnitrobenzene

While the nitration of m-toluic acid is of historical importance, modern industrial synthesis predominantly relies on the oxidation of 2,4-dimethylnitrobenzene. This approach offers advantages in terms of regioselectivity and starting material availability. Various oxidizing agents and catalytic systems have been developed to improve yield and process safety. These methods include oxidation with potassium permanganate, potassium dichromate, nitric acid, and catalytic air oxidation.[2][6]

Experimental Protocol: Nitric Acid Oxidation of 2,4-Dimethylnitrobenzene

The following protocol is based on a patented method for the oxidation of 2,4-dimethylnitrobenzene using nitric acid.[7]

-

Reaction Setup: In a suitable reactor, charge 2,4-dimethylnitrobenzene and dilute nitric acid (30-65% concentration). The molar ratio of 2,4-dimethylnitrobenzene to nitric acid is typically in the range of 1:5.5 to 1:8.0.

-

Oxidation: Heat the reaction mixture to a temperature between 100-135 °C under a pressure of 0.8-1.2 MPa. The mixture is stirred continuously for 4 to 10 hours.

-

Neutralization and Isolation: After the reaction, cool the mixture to room temperature. The crude this compound precipitates and is filtered. The crude solid is then dissolved in a 10% sodium carbonate solution at 40 °C to form the sodium salt.

-

Purification: The aqueous solution of the sodium salt is extracted with a non-polar solvent like xylene to remove any unreacted 2,4-dimethylnitrobenzene. The aqueous layer is then treated with a decolorizing agent.

-

Acidification: The purified sodium salt solution is heated to approximately 65 °C and acidified with dilute nitric acid to a pH of about 2.0, causing the precipitation of pure this compound.

-

Final Steps: The precipitated product is collected by filtration, washed with water, and dried.

Applications in Drug Development and Industry

The primary significance of this compound lies in its role as a key intermediate in the synthesis of various high-value organic compounds.

-

Pharmaceuticals: It is an essential precursor in the industrial synthesis of Telmisartan (B1682998), a widely used antihypertensive drug.[8][9] The synthesis of Telmisartan from this compound involves a multi-step process including esterification, reduction of the nitro group, and subsequent cyclization and condensation reactions.[10][11] It is also utilized in the development of anti-inflammatory and antimicrobial agents.[9]

-

Dye Industry: The compound serves as a building block in the manufacturing of certain dyes and pigments.[12]

-

Research Chemical: Due to its versatile reactivity, it is used in the synthesis of novel heterocyclic structures and other complex organic molecules for various research applications.[8]

Conclusion

From its origins in early 20th-century nitration studies to its current status as a critical industrial intermediate, this compound has a rich history intertwined with the advancement of organic synthesis. Its journey from laboratory curiosity to a key component in the production of life-saving medications like Telmisartan underscores the enduring importance of fundamental chemical research. The continued development of more efficient and sustainable synthetic routes for this compound will remain a focus for the chemical and pharmaceutical industries.

References

- 1. This compound | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104447348A - Method for preparing this compound by oxidizing with nitric acid - Google Patents [patents.google.com]

- 8. This compound (CAS 3113-71-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. This compound | 3113-71-1 [chemicalbook.com]

3-Methyl-4-nitrobenzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Methyl-4-nitrobenzoic acid (CAS No: 3113-71-1). The information herein is compiled from safety data sheets (SDS), regulatory guidelines, and scientific literature to ensure its proper use in research and development settings. This document outlines the compound's hazards, recommended handling procedures, personal protective equipment, first-aid measures, and disposal considerations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] |

| Acute Toxicity, Oral | 4 | Harmful if swallowed[3] |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled[3] |

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light yellow crystalline powder or needles[4][5] |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol [4] |

| Melting Point | 216 - 218 °C[4] |

| Boiling Point | 314.24 °C (estimate)[4] |

| Solubility | Insoluble in water[5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH-approved respirator with a particulate filter.[1]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][7]

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed when not in use.[1]

-

Store locked up.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. While specific study reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis (RhE) to assess skin irritation potential.[7][8]

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[7]

-

Application of Test Substance: A precise amount of this compound (as a solid or in a suitable solvent) is applied topically to the tissue surface.[7]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which it is removed by rinsing.[8] The tissues are then incubated for a further recovery period (e.g., 42 hours).[8]

-

Viability Assessment: Tissue viability is measured using a cell viability assay, such as the MTT assay.[7] A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[8]

Eye Irritation Testing (Based on OECD Guideline 405)

Historically, eye irritation testing was conducted in vivo using animals.[2] However, a weight-of-the-evidence approach is now emphasized, prioritizing in vitro and ex vivo methods.[1][9]

-

Initial Assessment: A thorough review of existing data on the substance and structurally related compounds is performed.[1]

-

In Vitro Testing: Validated in vitro or ex vivo tests, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or tests using reconstructed human cornea-like epithelium (RhCE) models (OECD TG 492), are conducted to predict eye irritation potential.[6]

-

In Vivo Confirmation (if necessary): If in vitro results are inconclusive, a limited in vivo test using a single animal (typically a rabbit) may be considered. A small amount of the substance is instilled into one eye, and the reactions (redness, swelling, opacity) are observed and scored over a period of time.[2]

First-Aid Measures

In the event of exposure, immediate action is crucial.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled solid material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[4]

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are not widely published, its GHS classification indicates potential for acute toxicity and irritation. The nitroaromatic structure is common in compounds with various biological activities.

For a related isomer, 4-Methyl-3-nitrobenzoic acid, there is evidence of biological activity. It has been shown to inhibit the migration of non-small cell lung cancer cells by disrupting the Epidermal Growth Factor (EGF) signaling pathway, which is crucial for cell motility.[10] Although this finding pertains to a different isomer, it suggests a potential area of investigation for the biological effects of this compound. Further research is needed to determine if it interacts with similar or different cellular signaling pathways.

Visual Guides

The following diagrams illustrate a general workflow for the safe handling of chemical substances and a logical approach to hazard identification and risk assessment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 3. fishersci.com [fishersci.com]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. This compound | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. delltech.com [delltech.com]

- 7. mbresearch.com [mbresearch.com]

- 8. x-cellr8.com [x-cellr8.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. benchchem.com [benchchem.com]

Commercial Suppliers and Synthetic Applications of 3-Methyl-4-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic applications of 3-Methyl-4-nitrobenzoic acid (CAS No. 3113-71-1), a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a centralized resource for procurement and application of this compound.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and industrial-scale needs. Purity levels are typically high, with most suppliers offering grades of 98% or 99% and above. Below is a comparative summary of key suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Sigma-Aldrich | 99%[1] | 3113-71-1[1] | C₈H₇NO₄[1] | 181.15[1] | Also known as 4-Nitro-m-toluic acid. |

| Thermo Scientific Chemicals | 99%[2] | 3113-71-1[2] | C₈H₇NO₄[2] | - | Available under the Acros Organics brand.[2] |

| Chem-Impex | ≥ 99% (HPLC)[3] | 3113-71-1[3] | C₈H₇NO₄[3] | 181.15[3] | Provides pricing for various quantities.[3] |